![molecular formula C52H30N2 B12611035 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline CAS No. 877176-62-0](/img/structure/B12611035.png)
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is a complex organic compound characterized by its unique structure, which includes two pyrene moieties attached to a quinoxaline core via phenyl linkers. This compound is of significant interest in the field of organic electronics and photonics due to its remarkable photophysical properties, including strong fluorescence and high thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline typically involves a multi-step process. One common method starts with the preparation of 4-(pyren-1-yl)benzaldehyde, which is then subjected to a condensation reaction with 2,3-diaminobenzene under acidic conditions to form the quinoxaline core . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different photophysical and chemical properties .
Applications De Recherche Scientifique
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can lead to changes in the electronic properties of the compound, making it useful for applications in sensing and imaging . The compound’s fluorescence is a result of its conjugated π-electron system, which allows for efficient absorption and emission of light .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis[5-(pyren-1-yl)thiophen-2-yl]quinoxaline: Similar structure but with thiophene linkers instead of phenyl linkers.
2,3-Bis[4-(9H-carbazol-9-yl)phenyl]quinoxaline: Contains carbazole moieties instead of pyrene.
Uniqueness
2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is unique due to its combination of pyrene moieties and quinoxaline core, which imparts strong fluorescence and high thermal stability. This makes it particularly suitable for applications in organic electronics and photonics, where these properties are highly desirable .
Propriétés
Numéro CAS |
877176-62-0 |
|---|---|
Formule moléculaire |
C52H30N2 |
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
2,3-bis(4-pyren-1-ylphenyl)quinoxaline |
InChI |
InChI=1S/C52H30N2/c1-2-10-46-45(9-1)53-51(39-19-11-31(12-20-39)41-27-23-37-17-15-33-5-3-7-35-25-29-43(41)49(37)47(33)35)52(54-46)40-21-13-32(14-22-40)42-28-24-38-18-16-34-6-4-8-36-26-30-44(42)50(38)48(34)36/h1-30H |
Clé InChI |
NXDVXCHGWSIUFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=C(C=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)
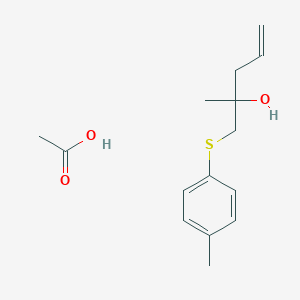
![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)

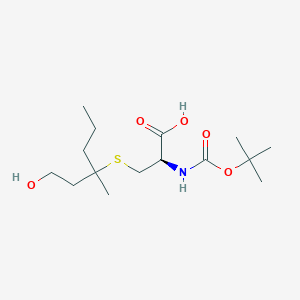
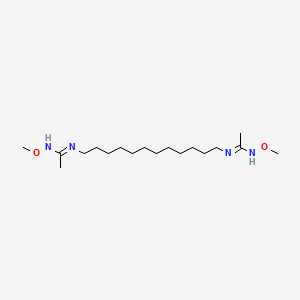
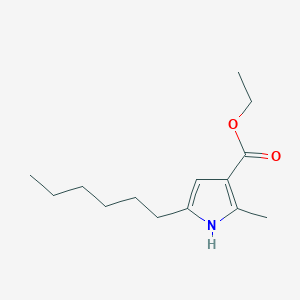
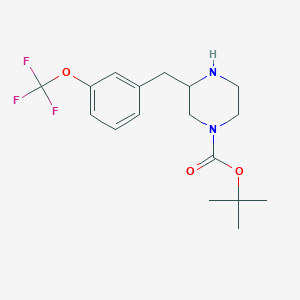
![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
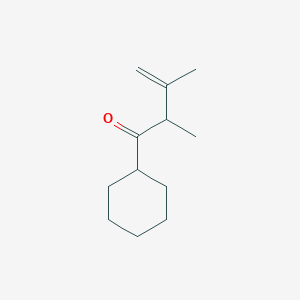
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)
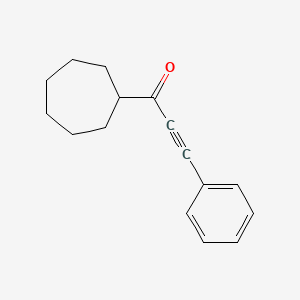
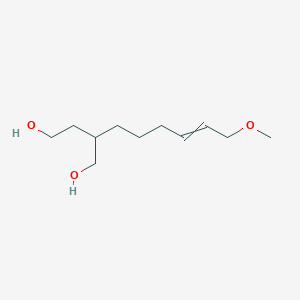
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
